molecular formula C18H14ClNO4S B2921148 N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide CAS No. 326007-94-7

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No. B2921148
CAS RN: 326007-94-7
M. Wt: 375.82
InChI Key: OSZJPJFXGFQAQP-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzodioxol group, a benzothiophene group, and a carboxamide group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been evaluated for their anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could be determined using various analytical techniques .

Scientific Research Applications

Supramolecular Assembly

N-(1,3-Benzodioxol-5-ylmethyl)-3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxamide and related compounds have been studied for their ability to self-assemble into complex structures. For example, a study by Lightfoot et al. (1999) found that aryl rings can self-assemble into π-stacks surrounded by a triple helical network of hydrogen bonds, hinting at potential applications in liquid crystal organization.

Anti-inflammatory Applications

Research has also explored the potential of these compounds as anti-inflammatory agents. Moloney (2000) synthesized derivatives targeting novel molecules with potential anti-inflammatory properties, based on the activity of structurally related molecules.

Endothelin Receptor Antagonism

These compounds have been investigated for their role as endothelin (ET) receptor antagonists. A study by Tasker et al. (1997) developed a potent antagonist, highlighting the significance of the benzodioxole group in binding affinity and receptor subtype selectivity.

Synthesis of Novel Derivatives for Therapeutic Applications

Research by Abu-Hashem et al. (2020) involved synthesizing novel derivatives of similar compounds for potential use as analgesic and anti-inflammatory agents. This research is significant in exploring the therapeutic applications of these compounds.

Antitumor Activity

The antitumor potential of derivatives has been a subject of investigation. Ostapiuk et al. (2017) synthesized new derivatives and found significant antitumor effects in some, indicating their potential as innovative anti-cancer agents.

Neuroleptic Properties

Compounds with structural similarities have been explored for their neuroleptic properties. Usuda et al. (1981) and Usuda et al. (2004) synthesized benzamides and found potent inhibitory effects on dopamine-sensitive behaviors, suggesting potential use in psychosis treatment.

Diuretic Activity

Yar and Ansari (2009) investigated the diuretic activity of benzothiazole-2-carboxamide derivatives, identifying promising candidates for diuretic applications.

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicine. This could involve in-depth studies of its mechanism of action, as well as optimization of its structure to increase its effectiveness .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c1-22-11-3-4-12-15(7-11)25-17(16(12)19)18(21)20-8-10-2-5-13-14(6-10)24-9-23-13/h2-7H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZJPJFXGFQAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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